molecular formula C8H6BrF3S B1356586 1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene CAS No. 850349-30-3

1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene

Cat. No. B1356586
M. Wt: 271.1 g/mol
InChI Key: DUCFMYIAZKESQU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound is related to pyrrole derivatives , but specific chemical reactions involving “1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene” are not available.

Scientific Research Applications

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, has been used in organometallic synthesis. This compound is selectively prepared and used for various synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates, indicating its utility in complex organic syntheses (Porwisiak & Schlosser, 1996).

Solid-State Synthesis of Indoles

Compounds like Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) have been used as catalysts in the solid-state synthesis of 3-substituted indoles. These compounds facilitate one-pot synthesis under room temperature conditions, demonstrating their role in novel synthetic methodologies (Ghorbani‐Vaghei, Shahbazi, & Toghraei-Semiromi, 2014).

Synthesis of Novel Compounds

Bromo-benzene derivatives, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, have been synthesized and characterized for applications in graphene nanoribbon synthesis. This illustrates their potential in the field of materials science and nanotechnology (Patil, Uthaisar, Barone, & Fahlman, 2012).

Fluorescence Properties

Studies have been conducted on the fluorescence properties of related compounds like 1-Bromo-4-(2,2-diphenylvinyl) benzene. These studies are crucial for understanding the photoluminescence properties of these compounds, which may have applications in materials science and sensor technology (Zuo-qi, 2015).

Catalysis and Chemical Reactions

Bromo-benzene compounds have been used in various catalytic and chemical reactions. For instance, bromo-substituted compounds are employed in bromine atom-transfer radical addition reactions, showcasing their utility in chemical synthesis (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto, 2001).

Applications in Asymmetric Synthesis

The novel axially dissymmetric ligands with chiral 2,2,2-trifluoro-1-hydroxyethyl groups derived from bromo-benzene compounds are used in reactions such as the synthesis of 1-phenylpropanol with high asymmetric induction. This indicates their significance in asymmetric synthesis (Omote, Kominato, Sugawara, Sato, Ando, & Kumadaki, 1999).

properties

IUPAC Name

1-bromo-3-(2,2,2-trifluoroethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3S/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCFMYIAZKESQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)SCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590101
Record name 1-Bromo-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene

CAS RN

850349-30-3
Record name 1-Bromo-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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